2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their integration into the benzene sulfonamide structure. Common synthetic routes may involve:
Formation of Furan and Thiophene Rings: These heterocyclic rings can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reactions: The furan and thiophene rings are then coupled with a benzene sulfonamide precursor using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Introduction of the hydroxyethyl group and fluorination of the benzene ring are achieved through selective functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while nucleophilic substitution of fluorine atoms can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial agent due to the presence of furan and thiophene rings, which are known for their biological activity.
Materials Science: The unique electronic properties of the fluorinated benzene and heterocyclic rings make this compound a candidate for use in organic electronics and photovoltaic devices.
Chemical Biology: It can be used as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings may interact with biological membranes or proteins . The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: This compound also features a fluorinated benzene ring and a heterocyclic system, but with different functional groups and biological activities.
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl)benzenesulfonamide: Another fluorinated benzene sulfonamide with distinct applications in medicinal chemistry.
Uniqueness
2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of furan and thiophene rings, which impart specific electronic and biological properties. The presence of fluorine atoms further enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S2/c17-10-3-1-4-11(18)16(10)25(21,22)19-9-12(20)14-6-7-15(24-14)13-5-2-8-23-13/h1-8,12,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOYGQRMQRFZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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